molecular formula C11H15F3O3SSi B1357005 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate CAS No. 556812-44-3

2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate

Cat. No.: B1357005
CAS No.: 556812-44-3
M. Wt: 312.38 g/mol
InChI Key: ZCWWZFXNICWDIB-UHFFFAOYSA-N
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Description

2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate is a chemical compound known for its role as a precursor in aryne chemistry. It is particularly significant due to its ability to generate ortho-benzyne under mild conditions, which has fueled a renaissance in aryne chemistry since its discovery in 1983 .

Biochemical Analysis

Biochemical Properties

2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate plays a crucial role in biochemical reactions, primarily as a precursor to ortho-benzyne. It interacts with fluoride ions to generate benzyne, which can then participate in a variety of chemical reactions. The compound’s interaction with fluoride ions is essential for its function, as it facilitates the cleavage of the C-Si bond, leading to the formation of benzyne .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in generating reactive intermediates like benzyne. These intermediates can influence cell function by interacting with various biomolecules, potentially affecting cell signaling pathways, gene expression, and cellular metabolism. Specific studies detailing these effects are limited .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the generation of benzyne intermediates. The mechanism involves the treatment of the compound with fluoride ions, leading to the cleavage of the C-Si bond and the formation of benzyne. This intermediate can then participate in various chemical reactions, including cycloadditions and rearrangements .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be sensitive to air and moisture, which can affect its stability. Long-term studies on its effects on cellular function are limited, but its reactivity suggests that it may have significant impacts over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. High doses may lead to toxic or adverse effects, while lower doses may be more manageable. Specific studies on dosage effects are limited, but the compound’s reactivity suggests that careful dosage control is necessary to avoid potential toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s interaction with fluoride ions and its ability to generate reactive intermediates suggest that it may be distributed to areas where these reactions can occur. Detailed studies on its transport and distribution are limited .

Scientific Research Applications

Comparison with Similar Compounds

2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate is unique due to its ability to generate ortho-benzyne under mild conditions. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

(2-methyl-6-trimethylsilylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3O3SSi/c1-8-6-5-7-9(19(2,3)4)10(8)17-18(15,16)11(12,13)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWWZFXNICWDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479467
Record name 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556812-44-3
Record name 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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